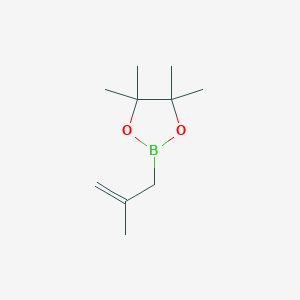

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is a pinacol-derived boronic ester characterized by a dioxaborolane core with four methyl substituents and a 2-methylallyl group at the 2-position. This compound belongs to the class of organoboron reagents widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and tunable reactivity . The 2-methylallyl substituent introduces an aliphatic, unsaturated moiety, making the compound valuable for allylation reactions and polymer chemistry. Its synthesis typically involves transition-metal-catalyzed borylation or hydroboration of alkenes, though specific protocols for this derivative are inferred from analogous compounds (e.g., UiO-Co-catalyzed reactions in –3).

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h1,7H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUSJINKGBXOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456546 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167773-10-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylallyl alcohol with bis(pinacolato)diboron under catalytic conditions. Common catalysts used in this reaction include palladium or copper complexes. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) or toluene to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may involve more robust purification techniques, such as distillation or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: It can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boronate esters or other functionalized boron compounds .

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is primarily used as a boron reagent in organic synthesis. It serves as a precursor for the formation of various organoboron compounds which are pivotal in C–C bond formation reactions. This compound can facilitate:

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to create biaryl compounds from aryl halides and boronic acids.

- Alkylation Reactions : The dioxaborolane moiety allows for selective alkylation of nucleophiles under mild conditions.

Materials Science

In materials chemistry, this compound is employed to synthesize polymers and other materials with enhanced properties. Its ability to introduce boron into polymer matrices enhances thermal stability and mechanical strength.

- Polymerization Initiators : It can act as an initiator for radical polymerizations, leading to the development of novel polymeric materials with specific functionalities.

- Boron-Doped Materials : The incorporation of boron into materials can improve electronic properties and conductivity.

Medicinal Chemistry

Research indicates potential applications in drug development due to its ability to form stable complexes with various biological molecules.

- Drug Delivery Systems : The compound may be explored for use in targeted drug delivery systems owing to its stability and reactivity.

- Anticancer Research : Preliminary studies suggest that boron compounds can be effective in cancer treatment modalities such as Boron Neutron Capture Therapy (BNCT).

Case Study 1: Suzuki-Miyaura Coupling

In a study by Mears et al., the efficacy of this compound was demonstrated in Suzuki-Miyaura coupling reactions. The research highlighted the compound's ability to facilitate the formation of biaryl compounds with high yields under optimized conditions .

Case Study 2: Polymer Synthesis

Research conducted by Bell et al. explored the use of this compound as a polymerization initiator. The study reported that incorporating boron into polymer chains significantly improved their thermal properties and mechanical strength .

Case Study 3: Anticancer Applications

A recent investigation into the application of boron compounds in cancer therapy revealed promising results for this compound. The study suggested that its unique structure could enhance the efficacy of BNCT by improving the localization of boron within tumor cells .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can interact with nucleophiles, electrophiles, and radicals, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dioxaborolane Derivatives

Key Observations :

- Electronic Effects : Aromatic substituents (e.g., phenethyl, styryl) enhance resonance stabilization, whereas aliphatic groups like 2-methylallyl increase electrophilicity at the boron center, favoring nucleophilic attacks in cross-couplings .

- Steric Effects : Bulky substituents (e.g., 2-phenylpropyl) reduce reactivity in sterically demanding reactions but improve selectivity in benzylic borylation . The 2-methylallyl group offers moderate steric hindrance, balancing reactivity and stability.

- Synthetic Yields : Phenethyl derivatives achieve high yields (93%) under UiO-Co catalysis , while nitro-substituted analogs require specialized conditions due to electron-withdrawing effects .

Key Findings :

- Cross-Coupling Efficiency : Aryl-substituted boronates (e.g., thiophen-2-yl) are preferred in Suzuki reactions for constructing heterobiaryls , while allylic derivatives like the target compound enable C–C bond formation via allyl transfer .

- Radical Reactions : The 2-methylallyl group participates in radical-polar crossover reactions, forming functionalized allylboronates (e.g., ).

- Catalytic Borylation : Rhodium- or ruthenium-catalyzed dehydrogenative borylation () is effective for styryl derivatives but may require optimization for aliphatic allyl groups.

Spectroscopic and Stability Data

Table 3: NMR Data Comparison

Insights :

- Aromatic protons in phenyl derivatives resonate at δ >7.0, while allylic protons in the target compound are expected at δ ~5.3.

- ¹¹B NMR shifts (δ ~30–35) are consistent across pinacol boronates, indicating minimal electronic perturbation from substituents .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological applications based on available literature and research findings.

- Molecular Formula : C₁₅H₂₁BO₂

- Molecular Weight : 244.14 g/mol

- CAS Number : 1294009-26-9

Synthesis Methods

The synthesis of this compound typically involves reactions that utilize palladium catalysts for borylation processes. For instance:

- Borylation Reaction :

Biological Activity

Research indicates that compounds containing boron atoms exhibit various biological activities:

- Anticancer Activity : Some studies have demonstrated that boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

- Antimicrobial Properties : Boron compounds have shown potential as antimicrobial agents. They disrupt microbial cell membranes and inhibit essential metabolic processes.

- Neuroprotective Effects : Certain derivatives of dioxaborolanes have been investigated for their neuroprotective properties in models of neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Anticancer Activity in Breast Cancer Cells | Demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. |

| Study 2 : Antimicrobial Efficacy | Evaluated against various bacterial strains; showed effective inhibition of growth at low concentrations. Mechanism involved disruption of cell wall synthesis. |

| Study 3 : Neuroprotection in Alzheimer's Model | Exhibited protective effects against oxidative stress-induced neuronal death; suggested involvement of antioxidant pathways. |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, leading to either protective or damaging effects depending on the context.

- Enzyme Inhibition : It can act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Signal Transduction Interference : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK pathways that are vital for cellular responses to stress and growth signals.

Q & A

Q. What are the established synthetic routes for 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane, and what are their advantages?

The compound is synthesized via hydroboration of alkynyl precursors or transition-metal-catalyzed allylation. For example, hydroboration of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert atmospheres yields stereoselective alkenyl borolanes . Another method involves Suzuki-Miyaura cross-coupling using anhydrous potassium carbonate at 100°C, which achieves high yields (80–95%) with minimal byproducts . Key advantages include mild conditions and compatibility with moisture-sensitive substrates.

Q. How is this compound characterized structurally, and what analytical challenges arise?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is standard for characterization. For example, ¹¹B NMR typically shows a singlet at δ ~30 ppm for the borolane ring . Challenges include quadrupolar broadening of boron signals and undetected carbons adjacent to boron due to spin-spin coupling . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (B-O stretches at ~1350 cm⁻¹) complement NMR .

Q. What are its primary applications in organic synthesis?

It serves as a boronate ester in Suzuki-Miyaura cross-couplings to form C–C bonds, particularly for allyl and alkenyl motifs . It also participates in photoredox Ir-catalyzed couplings with carbonyl compounds to synthesize α-aminoboronic acids, which are serine protease inhibitors .

Advanced Research Questions

Q. How does the 2-methylallyl substituent influence stereoselectivity in hydroboration reactions?

The 2-methylallyl group enhances steric control during hydroboration, favoring Z-selectivity in alkenyl boronate formation. For instance, zinc-catalyzed hydroboration of terminal alkynes with analogous borolanes achieves >90% Z-isomer purity due to hindered rotation at the boron-alkene junction . Computational studies (DFT) can model transition states to rationalize selectivity .

Q. How do solvent and catalyst systems affect reaction outcomes in NaOt-Bu-mediated reductions?

In NaOt-Bu-catalyzed ketone reductions, solvent polarity dictates equilibria between borohydride species. In benzene-d₆, poor solubility limits active trialkoxyborohydride formation, whereas THF stabilizes this species, improving yields . Kinetic studies (e.g., in situ IR monitoring) are recommended to track borane speciation .

Q. What strategies mitigate contradictions in reported reaction yields for cross-couplings?

Discrepancies often arise from trace moisture or oxygen. Rigorous drying of solvents (e.g., molecular sieves) and substrates (azeotropic distillation) is critical. For example, Suzuki reactions with anhydrous K₂CO₃ in THF at 100°C achieve reproducible yields . Control experiments with deuterated solvents (e.g., DMF-d₇) can identify protonation pathways affecting yields .

Methodological Considerations

Q. Table 1: Key Reaction Conditions and Outcomes

Q. Table 2: NMR Data for Structural Confirmation

| Compound | ¹¹B NMR (δ, ppm) | ¹H NMR (Key Peaks) | Reference |

|---|---|---|---|

| This compound | 30.2 (s) | 1.2 (s, 12H, CH₃), 5.1 (m, allyl) | |

| Z-Alkenyl derivatives | 28.5–31.0 (s) | 6.2–6.5 (d, J = 10 Hz, alkene) |

Key Recommendations

- Stereochemical Analysis : Use NOESY or ROESY NMR to confirm Z/E configurations in alkenyl products .

- Moisture Sensitivity : Store under argon and use Schlenk techniques for air-free handling .

- Yield Optimization : Pre-activate catalysts (e.g., Pd(PPh₃)₄) and monitor reaction progress via TLC or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.